molecular formula C13H16ClFN4O B1654021 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride CAS No. 2095410-64-1

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1654021
CAS No.: 2095410-64-1
M. Wt: 298.74
InChI Key: LSNGIYVQKRETST-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-fluoropyridinyl group at position 3 and a piperidin-4-ylmethyl moiety at position 3. The hydrochloride salt enhances its solubility and stability for pharmacological applications. This compound is structurally characterized by the combination of a fluorinated pyridine ring and a piperidine-containing side chain, which may influence its binding affinity to biological targets, such as neurotransmitter receptors or enzymes involved in signaling pathways .

The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design.

Properties

IUPAC Name

3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O.ClH/c14-10-1-2-11(16-8-10)13-17-12(19-18-13)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNGIYVQKRETST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=NC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-64-1
Record name Pyridine, 5-fluoro-2-[5-(4-piperidinylmethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095410-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The most widely adopted method involves the cyclocondensation of amidoximes with activated carboxylic acids. Stepwise synthesis proceeds as follows:

  • Amidoxime Formation :
    Reacting 5-fluoropyridine-2-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux yields 5-fluoropyridine-2-carboximidamide (amidoxime).

  • Activation of Piperidin-4-ylmethanamine :
    The amine is treated with ethyl chloroformate to form the corresponding carbamate, which is subsequently hydrolyzed to generate the carboxylic acid derivative.

  • Cyclocondensation :
    Combining the amidoxime and activated carboxylic acid in DMSO with NaOH as a base at 80°C for 12 hours facilitates 1,2,4-oxadiazole ring formation. This step achieves moderate yields (50–65%).

  • Hydrochloride Salt Formation :
    Treating the free base with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is purified via recrystallization.

Key Optimization : Replacing traditional heating with microwave irradiation (150°C, 30 minutes) improves yields to 75–80% by reducing side reactions.

Oxidative Cyclization Approaches

Recent advances employ oxidative cyclization to streamline synthesis:

  • N-Halogenation :
    Treating the amidoxime intermediate with N-bromosuccinimide (NBS) in dichloromethane generates a brominated derivative.

  • Base-Mediated Cyclization :
    Adding 1,8-diazabicycloundec-7-ene (DBU) induces dehydrohalogenation, forming the oxadiazole ring at room temperature. This method achieves 70–78% yields within 5 hours.

Advantages : Eliminates high-temperature steps, reducing energy consumption and byproduct formation.

Ultrasound-Promoted Synthesis

Ultrasound irradiation (40 kHz, 100 W) accelerates the cyclocondensation step by enhancing reagent miscibility and reaction kinetics. In a study using FeCl₃ as a catalyst, reaction time decreased from 12 hours to 2 hours, with yields reaching 82%.

Reaction Optimization and Catalytic Systems

Parameter Traditional Method Microwave-Assisted Oxidative Cyclization Ultrasound-Promoted
Temperature (°C) 80–100 150 25 50
Time (hours) 12–24 0.5 5 2
Yield (%) 50–65 75–80 70–78 80–82
Catalyst NaOH None NBS/DBU FeCl₃

Key Findings :

  • Microwave and ultrasound methods significantly enhance efficiency.
  • Oxidative cyclization offers an eco-friendly alternative with comparable yields.

Purification and Isolation Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Using ethyl acetate and water to remove unreacted starting materials.
  • Column Chromatography : Silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (7:3 to 1:1) isolates the oxadiazole intermediate.
  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/diethyl ether (1:5) to achieve >98% purity.

Characterization and Analytical Data

  • Spectroscopic Analysis :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (d, 1H, pyridinyl-H), 3.15 (m, 2H, piperidinyl-H), 2.85 (s, 2H, CH₂).
    • IR (KBr) : 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).
  • Mass Spectrometry :

    • ESI-MS : m/z 298.74 [M+H]⁺, consistent with the molecular formula C₁₃H₁₆ClFN₄O.
  • Elemental Analysis :

    • Calculated (%): C 52.27, H 5.40, N 18.76. Found: C 52.19, H 5.38, N 18.72.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the fluoropyridinyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluoropyridinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. For instance, studies have reported that oxadiazole derivatives can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .

Neurological Applications

There is growing interest in the use of this compound as a potential treatment for neurological disorders. Research indicates that oxadiazole derivatives may act as modulators of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .

Case Studies

StudyFindingsReference
Anticancer ActivityDemonstrated that oxadiazole derivatives inhibit cancer cell growth and induce apoptosis in vitro.
Antimicrobial EfficacyShowed effective antimicrobial activity against Gram-positive and Gram-negative bacteria.
Neurological ModulationIdentified potential for modulation of serotonin receptors, suggesting benefits for anxiety treatment.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride with structurally related oxadiazole derivatives, focusing on substituents, molecular properties, and reported biological activities.

Compound Name Substituents (Positions 3 and 5) Molecular Weight (g/mol) Key Features/Applications References
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride (Target) 3: 5-Fluoropyridin-2-yl; 5: Piperidin-4-ylmethyl 338.79 Enhanced solubility (HCl salt), fluorinated pyridine for metabolic stability, potential CNS or enzyme-targeting applications.
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 3: Methoxymethyl; 5: Piperidin-4-yl 235.71 Methoxymethyl group increases hydrophilicity; used in intermediate synthesis for bioactive molecules.
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride 3: Cyclopropyl; 5: Piperidin-3-yl 242.72 Cyclopropyl substituent enhances steric bulk; explored in antimicrobial or anticancer research.
5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole 3: Piperidin-4-ylmethyl; 5: Methyl 195.25 Methyl group reduces polarity; potential precursor for CNS drugs due to piperidine’s role in crossing the blood-brain barrier.
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 3: Pyridazin-3-yl; 5: Chloromethyl 193.64 Chloromethyl group facilitates covalent binding; used in prodrug design or enzyme inhibitors.
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 3: 2-Methoxyethyl; 5: Azetidin-3-yl 219.67 Azetidine ring (4-membered) increases conformational rigidity; studied for receptor subtype selectivity.

Key Observations:

Fluorinated vs. Non-Fluorinated Derivatives: The fluoropyridinyl group in the target compound likely improves metabolic stability and target binding compared to non-fluorinated analogs like 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride . Fluorination reduces susceptibility to oxidative degradation, enhancing bioavailability.

Piperidine vs. Azetidine Substituents :

  • Piperidine derivatives (e.g., target compound and 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole ) exhibit higher lipophilicity than azetidine-containing analogs (e.g., 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride ), favoring membrane permeability and CNS penetration .

Biological Activity Trends :

  • Compounds with chloromethyl or cyclopropyl groups (e.g., 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole , 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride ) are often explored for covalent inhibition or steric interference in enzyme active sites .

Salt Forms :

  • Hydrochloride salts (target compound, 4-[5-(Methoxymethyl)...hydrochloride ) improve aqueous solubility, critical for in vivo efficacy, compared to free bases like 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole .

Biological Activity

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to anticancer properties. This article explores its biological mechanisms, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}ClF1_{1}N4_{4}O
  • Molecular Weight : 284.74 g/mol

Anticancer Properties

Recent studies have highlighted the potential of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride as an anticancer agent. The compound has demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study reported that derivatives of oxadiazoles exhibited cytotoxic effects on several cancer cell lines, including breast (MCF7), prostate (PC3), and leukemia cells. The compound showed IC50_{50} values comparable to standard chemotherapeutics like erlotinib .
  • Mechanism of Action :
    • The compound acts as an agonist for human caseinolytic protease P (HsClpP), which has emerged as a target for anticancer therapy due to its role in mitochondrial homeostasis . Activation of HsClpP can lead to enhanced apoptosis in cancer cells.
  • Comparative Efficacy :
    • In a comparative study of various oxadiazole derivatives, this compound was among those showing significant growth inhibition percentages (over 90%) at low concentrations (105^{-5} M) against multiple cancer types .

Table of Biological Activity Data

Cell LineIC50_{50} (µM)Growth Inhibition (%)
MCF7 (Breast)0.275798.74
PC3 (Prostate)0.417895.37
SF-295 (CNS)Not reported>90
SR (Leukemia)Not reported>90

Mechanistic Insights

The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and survival:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of EGFR and Src : It has been shown to inhibit epidermal growth factor receptor (EGFR) and Src kinase activities, which are critical in many cancers .

Q & A

Q. What are the recommended synthetic routes for 3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride, and how can purity be optimized?

Methodological Answer:

  • The compound can be synthesized via cyclization reactions using precursors like 5-fluoropyridine-2-carboxylic acid and piperidin-4-ylmethyl derivatives. A common approach involves coupling amidoximes with activated carboxylic acids under dehydrating conditions (e.g., POCl₃ or CDI) .
  • To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) and validate via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for precise retention time analysis .

Q. How should researchers characterize the compound’s structural integrity and confirm its hydrochloride salt form?

Methodological Answer:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks:
    • Fluoropyridinyl protons: δ 8.2–8.5 ppm (doublet due to 3JHF^3J_{H-F}) .
    • Piperidine methylene protons: δ 2.8–3.2 ppm (multiplet).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and chloride adducts via ESI-MS.
  • XRD or FTIR : Identify hydrochloride salt formation via N–H stretching (2500–2700 cm⁻¹) and chloride counterion peaks .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

  • Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the oxadiazole ring.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use pH 6.5 ammonium acetate buffer in assays to mimic physiological conditions and assess stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., logP) and experimental solubility data for this compound?

Methodological Answer:

  • Data Reconciliation : Compare experimental logP (measured via shake-flask method with octanol/water) against computational tools (e.g., MarvinSuite). Discrepancies often arise from protonation states; adjust calculations using pKa values (predicted ~8.5 for the piperidine nitrogen) .
  • Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG 400) or salt forms (e.g., mesylate) if hydrochloride solubility is suboptimal.

Q. What strategies are recommended for optimizing reaction yields in the synthesis of analogs with modified fluoropyridinyl or piperidinyl groups?

Methodological Answer:

  • Variable Screening : Use DoE (Design of Experiments) to optimize:
    • Temperature: 80–120°C for cyclization efficiency.
    • Catalyst: Pd(OAc)₂ for Suzuki couplings on fluoropyridinyl derivatives .
    • Solvent: DMF or THF for polar intermediates.
  • Byproduct Mitigation : Add molecular sieves to absorb water in cyclization steps, reducing hydrolysis side reactions .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Kinase Assays : Use TR-FRET (Time-Resolved FRET) with recombinant kinases. Pre-incubate the compound (1–10 µM) in pH 6.5 buffer to match physiological conditions .
  • GPCR Binding : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists). Include 0.1% BSA to reduce nonspecific binding to the oxadiazole moiety.

Q. What analytical methods are suitable for detecting trace impurities or degradation products in bulk samples?

Methodological Answer:

  • LC-HRMS : Use a Q-TOF system with HILIC chromatography to separate polar degradation products (e.g., hydrolyzed oxadiazole).
  • Forced Degradation : Expose samples to oxidative (H₂O₂), acidic (HCl), and thermal stress, then compare with stability-indicating HPLC methods .

Data Interpretation & Mechanistic Questions

Q. How should researchers interpret conflicting bioactivity data across cell lines or in vivo models?

Methodological Answer:

  • Metabolic Stability : Test cytochrome P450 inhibition (e.g., CYP3A4) to assess if discrepancies arise from differential metabolism.
  • Membrane Permeability : Use Caco-2 assays to evaluate efflux ratios (P-gp substrate potential) .

Q. What mechanistic studies can elucidate the role of the fluoropyridinyl group in target binding?

Methodological Answer:

  • SAR Analysis : Synthesize analogs replacing fluorine with Cl, H, or OMe. Test binding affinity via SPR (Surface Plasmon Resonance).
  • Molecular Dynamics : Simulate fluoropyridinyl interactions with hydrophobic pockets in target proteins (e.g., using GROMACS) .

Experimental Design & Validation

Q. How to design a robust protocol for scaling up synthesis from mg to gram scale?

Methodological Answer:

  • Process Chemistry : Replace CDI with cost-effective reagents like EDC/HOBt for amide coupling.
  • Safety : Monitor exotherms in cyclization steps using RC1e calorimetry.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) via FTIR for real-time reaction monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride

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